(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine-2,3-dione core through cyclization reactions.
- Introduction of the thiophen-2-yl group via a coupling reaction.
- Addition of the hydroxy group through hydroxylation.
- Attachment of the methoxyethyl and propan-2-yl phenyl groups through alkylation and arylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiophen-2-yl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: Substitution reactions may occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms could involve:
- Binding to enzymes or receptors, inhibiting or activating their function.
- Interacting with cellular pathways to modulate biological processes.
- Inducing changes in cellular structures or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-ethoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H23NO4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3 |
InChI Key |
WWMUVBBCAWMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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